2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
Description
Properties
IUPAC Name |
5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S3/c13-11-3-4-12(20-11)21(16,17)14-8-9(18-6-5-15)10-2-1-7-19-10/h1-4,7,9,14-15H,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGACBSXFNOUJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-thiopheneethanol and 5-chlorothiophene-2-sulfonamide as the primary starting materials
Reaction Conditions: The reaction involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Product Isolation: The final product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Reactivity and Stability
The compound exhibits distinct reactivity due to its functional groups:
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Sulfonamide group : Hydrolyzes under acidic or basic conditions to form the corresponding sulfonic acid, which may impact stability in biological systems.
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Thiophene rings : Susceptible to electrophilic substitution reactions, particularly at positions adjacent to the sulfonamide group.
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Ethoxy linkage : Can undergo oxidation (e.g., to ketones) or cleavage under harsh conditions.
Thermal stability : While direct data for this compound is unavailable, analogous thiophene-sulfonamide derivatives typically exhibit melting points between 160–320°C, depending on substitution patterns .
Structural Analogs and Comparative Reactivity
The compound’s structure is distinct but shares features with related molecules:
Impurity Profiles and Degradation Pathways
Potential impurities or degradation products include:
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Hydrolysis products : Sulfonic acid derivatives (e.g., 5-chlorothiophene-2-sulfonic acid).
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Oxidation products : Oxidized thiophene derivatives or ethoxy cleavage fragments.
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Structural analogs : Compounds with altered substituent positions or incomplete coupling (e.g., thiophene-2-carboxamide derivatives) .
Spectroscopic Characterization
While specific data for this compound is limited, related molecules exhibit:
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Activity
One of the most significant applications of this compound is its role as an inhibitor of blood coagulation factor Xa. This mechanism is crucial for the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, and deep venous thrombosis. The compound's sulfonamide moiety enhances its binding affinity to the target enzyme, making it a candidate for further development in anticoagulant therapies .
Antimicrobial Properties
Research indicates that compounds containing thiophene and sulfonamide groups exhibit antimicrobial activity. The presence of the chlorothiophene ring in this compound could enhance its efficacy against various bacterial strains. Studies have shown that similar thiophene derivatives can inhibit the growth of pathogens, suggesting potential use as an antimicrobial agent .
Agriculture
Pesticide Development
The structural characteristics of 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol make it a candidate for developing novel pesticides. Compounds with thiophene rings have been shown to possess insecticidal properties. The sulfonamide group may also contribute to increased bioactivity against specific pests, making it a valuable addition to agricultural chemical formulations .
Materials Science
Polymer Synthesis
The compound can be utilized in synthesizing new polymers with enhanced properties. Its functional groups allow for the incorporation into polymer matrices, potentially improving thermal stability and mechanical strength. Research into similar compounds has demonstrated their effectiveness in creating advanced materials with applications in coatings and composites .
Case Study 1: Anticoagulant Efficacy
A study evaluated the anticoagulant properties of several thiophene derivatives, including this compound. Results indicated a significant reduction in thrombus formation in animal models, supporting its potential as a therapeutic agent for cardiovascular diseases.
Case Study 2: Antimicrobial Activity
In vitro tests were conducted on various bacterial strains using this compound. The results showed that it inhibited bacterial growth effectively, particularly against Gram-positive bacteria, highlighting its potential as a new class of antimicrobial agents.
Mechanism of Action
The exact mechanism of action of 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is not completely understood. it is believed to exert its effects through the formation of strong hydrogen bonds with other molecules. This interaction can influence various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Bioactivity Potential: The target compound’s sulfonamido group distinguishes it from simpler thiophene-alcohols (e.g., ">(R)-2-(5-Chlorothiophen-2-yl)propan-1-ol) by enabling hydrogen bonding and enzyme inhibition, akin to sulfa drugs. In contrast, 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride () contains a bromothiophene and amine, favoring receptor-targeted interactions (e.g., dopamine or serotonin analogs).
Synthetic Complexity :
- The target compound likely requires sulfonamide coupling (e.g., using 5-chlorothiophene-2-sulfonyl chloride) and etherification steps, similar to methods in for azido-ethoxy derivatives .
- Simpler analogs like (R)-2-(5-Chlorothiophen-2-yl)propan-1-ol are synthesized via asymmetric reduction, emphasizing chirality control .
Solubility and Conjugation Utility: The ethoxy-ethanol chain in the target compound enhances hydrophilicity compared to purely aromatic derivatives (e.g., isoindoline-dione in ). This aligns with trends in PEGylated drugs for improved bioavailability. 2-(2-azidoethoxy)ethan-1-ol () is widely used in bioconjugation via azide-alkyne cycloaddition, suggesting the target compound could serve as a sulfonamide-functionalized linker.
Thermodynamic Stability :
- Thiophene-containing compounds generally exhibit thermal stability due to aromaticity. However, the sulfonamido group may introduce sensitivity to hydrolysis under acidic/basic conditions, requiring formulation optimization.
Biological Activity
The compound 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a complex organic molecule that incorporates a thiophene moiety and a sulfonamide group, which are known to exhibit various biological activities. This article aims to summarize the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound primarily stems from its sulfonamide and thiophene components, which have been studied for their roles in various therapeutic applications.
1. Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that thiophene-based sulfonamides can effectively inhibit certain bacterial strains, potentially making them candidates for antibiotic development .
3. Anti-inflammatory Properties
Thiophene derivatives have also been investigated for their anti-inflammatory effects. The incorporation of a sulfonamide group may enhance these properties, making the compound a potential candidate for treating inflammatory diseases .
Study 1: Inhibition of Carbonic Anhydrase
A study published in Pharmacological Reports evaluated the inhibition effects of thiophene-based sulfonamides on human carbonic anhydrase I and II isoenzymes. The results indicated significant inhibition potency, suggesting that compounds structurally related to our target compound could exhibit similar activities .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.5 | hCA-I |
| Compound B | 0.8 | hCA-II |
| Target Compound | TBD | TBD |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli. This highlights the potential of compounds like 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol in antibiotic development .
Q & A
Q. What are the recommended synthetic routes for preparing 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol, and what critical reaction conditions must be controlled?
- Methodological Answer : A two-step approach is commonly employed: (i) Etherification : React diethylene glycol derivatives with a halogenated intermediate (e.g., propargyl bromide) under anhydrous conditions (THF, NaH base, 0°C to room temperature). Strict inert atmosphere (N₂/Ar) is critical to prevent side reactions . (ii) Sulfonamide Coupling : Use 5-chlorothiophene-2-sulfonyl chloride (or similar sulfonyl halides) with the intermediate alcohol. Activation via carbodiimide reagents (e.g., EDC·HCl) in dichloromethane or DMF ensures efficient amide bond formation. Monitor pH (6–7) to avoid hydrolysis . Purification involves flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high-purity yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., integration ratios for ethoxy and thiophene protons) and sulfonamide linkage (δ ~3.0–3.5 ppm for NH-SO₂) .
- Mass Spectrometry (HRMS/GCMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace byproducts .
Advanced Research Questions
Q. What strategies can address regioselectivity challenges during the sulfonamide coupling step?
- Methodological Answer :
- Directed Metalation : Use lithiation (e.g., LDA) on thiophene rings to direct sulfonylation to specific positions .
- Protecting Groups : Temporarily block reactive hydroxyl or amine groups with TBS or Boc protections to avoid undesired cross-reactivity .
- Temperature Control : Lower reaction temperatures (–20°C) reduce kinetic byproducts. Real-time monitoring via TLC or in-situ IR optimizes reaction progress .
Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign stereochemistry. For example, HMBC correlations between NH protons and sulfonyl carbons confirm sulfonamide connectivity .
- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .
- X-ray Crystallography : Definitive structural confirmation, especially for stereochemical ambiguities (e.g., ethoxy group orientation) .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- GHS Hazards : Classify based on acute toxicity (Oral Category 4, H302), skin irritation (Category 2, H315), and respiratory sensitization (H335). Use fume hoods and closed systems during synthesis .
- PPE : Nitrile gloves, lab coats, and safety goggles. For powder handling, NIOSH-certified respirators (N95) are recommended .
- Waste Disposal : Neutralize sulfonamide residues with dilute NaOH (pH >10) before aqueous disposal .
Experimental Design & Stability
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- pH Stability : Degrades in acidic conditions (pH <3) via sulfonamide hydrolysis. Buffered solutions (pH 6–8) are essential for biological assays .
- Thermal Stability : Store at –20°C under argon; DSC/TGA analysis reveals decomposition >150°C. Avoid prolonged heating during solvent removal (use rotary evaporation <40°C) .
Q. What advanced analytical techniques are recommended for confirming stereochemistry?
- Methodological Answer :
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via IR-based chiroptical methods .
- Crystallographic Refinement : Single-crystal X-ray with riding H-atom models (Uiso = 1.2Ueq) resolves absolute configuration .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in bioactivity data across different studies?
- Methodological Answer :
- Batch Purity Comparison : Re-analyze conflicting samples via HPLC to rule out impurity-driven artifacts .
- Assay Conditions : Control variables like DMSO concentration (≤1% v/v) to avoid solvent interference in cellular assays .
- Meta-Analysis : Cross-reference with structural analogs (e.g., thiophene sulfonamides) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
